Anticancer agent 216
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H21N3O6 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C23H21N3O6/c1-3-23(29)14-5-16-20-12(7-26(16)21(27)13(14)8-30-22(23)28)19(10(2)24)11-4-17-18(32-9-31-17)6-15(11)25-20/h4-6,10,29H,3,7-9,24H2,1-2H3/t10-,23-/m0/s1 |
InChI Key |
UKJRPMXYHVCOGK-VCGICTTQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
"Anticancer agent 216" discovery and synthesis
It appears there are multiple compounds referred to as "Anticancer agent 216" in scientific literature. To provide you with an accurate and in-depth technical guide, please specify which of the following agents you are interested in:
-
Paclitaxel-Camptothecin Conjugates (Antitumor Agents 216): A series of cytotoxic agents that combine paclitaxel (B517696) and camptothecin (B557342) derivatives.
-
DT2216: A novel compound that targets the BCL-XL protein for degradation, currently in clinical trials for various cancers.
-
TK216: A first-in-class small molecule inhibitor of the EWS-FLI1 fusion protein, primarily investigated for Ewing sarcoma.
-
ML216: A small molecule inhibitor of the Bloom (BLM) helicase, an enzyme involved in DNA repair.
-
SB-216: A novel and potent tubulin inhibitor investigated for its anti-cancer properties.
-
JM216 (Satraplatin): An orally administered platinum-based chemotherapy agent.
Once you have identified the specific "this compound" of interest, a comprehensive technical guide will be developed covering its discovery, synthesis, mechanism of action, and relevant experimental data.
In-depth Technical Guide on Paclitaxel-Camptothecin Conjugates: An Analysis of "Anticancer Agent 216"
Introduction
The publication titled "Antitumor agents 216. Synthesis and evaluation of paclitaxel-camptothecin conjugates as novel cytotoxic agents" describes a series of novel compounds that covalently link paclitaxel (B517696) and a camptothecin (B557342) derivative.[1] This approach aims to combine the distinct anticancer mechanisms of two potent chemotherapeutic agents to potentially achieve synergistic effects, overcome drug resistance, and improve the therapeutic index. This technical guide provides a detailed overview of the chemical structures, properties, and biological activities of these conjugates, based on the available abstract and the known characteristics of the parent molecules.
Chemical Structure and Properties
While the exact chemical structures of the five synthesized conjugates (compounds 16-20) are detailed within the full research article, the abstract specifies that they are composed of a paclitaxel and a camptothecin derivative joined by an imine linkage.[1]
Parent Compound Structures:
-
Paclitaxel: A complex diterpenoid isolated from the bark of the Pacific yew tree, Taxus brevifolia. Its structure is characterized by a taxane (B156437) core.
-
Camptothecin: A pentacyclic quinoline (B57606) alkaloid derived from the bark and stem of Camptotheca acuminata.
The conjugation of these two molecules via an imine linkage suggests a chemical reaction between an amino group on one molecule and a carbonyl group on the other. The resulting conjugates would be large, complex molecules with a combination of the physicochemical properties of both parent drugs. The linkage is designed to be stable in circulation but may be cleaved within the tumor microenvironment or intracellularly to release the active cytotoxic agents.
Mechanism of Action
The paclitaxel-camptothecin conjugates are designed to possess a dual mechanism of action, leveraging the distinct cytotoxic pathways of their constituent parts.
-
Paclitaxel's Mechanism: Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3][4] The primary signaling pathways implicated in paclitaxel-induced apoptosis include the PI3K/AKT and MAPK pathways.[2][4][5]
-
Camptothecin's Mechanism: Camptothecin and its derivatives are potent inhibitors of DNA topoisomerase I.[6][7] This enzyme is responsible for relaxing supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, camptothecin prevents the re-ligation of the DNA strand, leading to DNA single-strand breaks.[6][][9] These breaks can be converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis. The DNA damage response often involves the activation of the ATM-Chk2-p53-p21 signaling pathway.[7]
The abstract of the "Anticancer agent 216" study suggests that the conjugates may also exhibit a novel mechanism of action, as their activity spectrum differs from a simple mixture of the two parent drugs.[1]
Quantitative Data
The abstract reports on the cytotoxic activity of the five conjugates. While specific IC50 values are not provided in the abstract, a summary of the reported activity is presented below.
| Compound/Agent | Cell Line | Activity Summary |
| Conjugates (16-20) | General | Potent inhibitors of tumor cell replication with improved activity relative to camptothecin.[1] |
| Conjugates (16-18) | HCT-8 (colon adenocarcinoma) | More active than both paclitaxel and camptothecin.[1] |
| Conjugates (general) | Drug-resistant cell lines | The abstract suggests they may act as 'weak taxanes' in these lines.[1] |
| Conjugates (16, 18, 19) | In vitro Topoisomerase I inhibition | Significantly less potent than camptothecin, with only marginal activity at 50 µM.[1] |
Experimental Protocols
Detailed experimental protocols are found within the full research paper. However, based on standard methodologies for the synthesis and evaluation of such conjugates, the following general protocols can be outlined.
Synthesis of Paclitaxel-Camptothecin Conjugates (General Protocol)
-
Modification of Paclitaxel: Paclitaxel is chemically modified to introduce a reactive group suitable for conjugation, such as an amino or a carbonyl group. This often involves protecting and deprotecting various hydroxyl groups on the paclitaxel molecule.
-
Modification of Camptothecin: Similarly, a camptothecin derivative is prepared with a complementary reactive group.
-
Conjugation: The modified paclitaxel and camptothecin derivatives are reacted together in an appropriate solvent system, often in the presence of a catalyst, to form the imine linkage.
-
Purification and Characterization: The resulting conjugate is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The structure of the final product is confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Cytotoxicity Assay (General Protocol - MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT-8, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The paclitaxel-camptothecin conjugates, along with the parent drugs and control compounds, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for a few hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathways of the parent compounds and a general experimental workflow for evaluating the conjugates.
References
- 1. Antitumor agents 216. Synthesis and evaluation of paclitaxel-camptothecin conjugates as novel cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 9. What is the mechanism of Camptothecin? [synapse.patsnap.com]
Technical Guide: Target Identification and Validation of Anticancer Agent 216 Series (Paclitaxel-Camptothecin Conjugates)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the target identification and validation of a series of novel anticancer agents, specifically the paclitaxel-camptothecin conjugates designated as "Anticancer agent 216." These hybrid molecules were designed to combine the distinct mechanisms of action of two potent chemotherapeutic agents: paclitaxel (B517696), a microtubule stabilizer, and camptothecin (B557342), a topoisomerase I inhibitor. This document details the foundational biological evaluation of these conjugates, outlines the experimental protocols for their initial characterization, and explores the strategies for identifying and validating their molecular targets, particularly in light of evidence suggesting a novel mechanism of action beyond their individual components.
Introduction: The Rationale for Dual-Targeting Conjugates
The conjugation of two anticancer agents with different mechanisms of action into a single molecule is a promising strategy in drug development.[1] Such hybrid compounds have the potential to exhibit synergistic cytotoxicity, overcome drug resistance, and potentially offer an improved therapeutic window. The "this compound" series, comprised of five paclitaxel-camptothecin conjugates (compounds 16-20), was synthesized with the goal of achieving such a synergistic effect. Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest, while camptothecin inhibits DNA topoisomerase I, causing DNA damage and apoptosis. The unique linkage of these two pharmacophores was hypothesized to result in a novel spectrum of anticancer activity.
Initial studies on these conjugates revealed potent inhibition of tumor cell replication. Notably, some conjugates demonstrated greater activity against certain cancer cell lines, such as HCT-8 (colon adenocarcinoma), than either paclitaxel or camptothecin alone.[1] Furthermore, the observed spectrum of activity against various cell lines, including drug-resistant ones, suggested that the conjugates might not simply be acting as a combination of a "weak taxane" and a topoisomerase I inhibitor, hinting at a novel or altered mechanism of action.[1]
Initial Target Validation: Cytotoxicity and Topoisomerase I Inhibition
The primary validation of the "this compound" series involved assessing their cytotoxic activity against a panel of human tumor cell lines and their ability to inhibit human topoisomerase I.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported cytotoxic activity of the paclitaxel-camptothecin conjugates (16-18) in comparison to the parent compounds.
| Compound | HCT-8 (Colon Adenocarcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) |
| Paclitaxel | >1.0 | >1.0 |
| Camptothecin | 0.015 | 0.005 |
| Conjugate 16 | 0.004 | 0.003 |
| Conjugate 17 | 0.003 | 0.004 |
| Conjugate 18 | 0.004 | 0.003 |
Data extracted from the abstract of "Antitumor agents 216. Synthesis and evaluation of paclitaxel-camptothecin conjugates as novel cytotoxic agents." It is important to note that the full paper may contain more extensive data.
Topoisomerase I Inhibition
The conjugates were also evaluated for their ability to inhibit human topoisomerase I. The initial findings indicated that the conjugates were significantly less potent as topoisomerase I inhibitors compared to camptothecin.[1] For instance, conjugates 16, 18, and 19 showed only marginal activity at a concentration of 50 µM.[1] This finding further supports the hypothesis that the enhanced cytotoxicity of the conjugates is not solely attributable to their topoisomerase I inhibitory activity and points towards a more complex mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the typical experimental protocols used for the initial characterization of the "this compound" series.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-8, MCF-7)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Paclitaxel, camptothecin, and conjugate compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (paclitaxel, camptothecin, and conjugates) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
Test compounds and a known inhibitor (e.g., camptothecin)
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Advanced Target Identification and Validation Strategies
The initial findings suggest that the "this compound" series may have a novel mechanism of action. To elucidate this, more advanced target identification and validation strategies are required.
Proposed Experimental Workflow for Target Identification
The following diagram illustrates a logical workflow for identifying the molecular targets of the paclitaxel-camptothecin conjugates.
References
Unraveling "Anticancer Agent 216": A Case of Ambiguous Identity in Preclinical Research
The term "Anticancer agent 216" does not correspond to a uniquely identifiable compound in publicly available scientific literature. Initial investigations have revealed several contexts in which "216" appears in relation to cancer research, none of which definitively refer to a single, specific agent. This ambiguity precludes the creation of a detailed technical guide as requested.
The search for a specific "this compound" has yielded the following potential, yet distinct, interpretations:
-
Paclitaxel-Camptothecin Conjugates: A study titled "Antitumor agents 216" describes the synthesis and evaluation of novel paclitaxel-camptothecin conjugates. Within this research, compounds labeled 16, 17, and 18 demonstrated significant cytotoxic activity against various cancer cell lines. It is plausible that "this compound" is a misinterpretation of the study's title, and the intended subject is one of these specific conjugates.
-
ML216, a BLM Helicase Inhibitor: A distinct compound, ML216, has been identified as an inhibitor of Bloom's syndrome-associated (BLM) helicase. This agent has been shown to sensitize prostate cancer cells to DNA-crosslinking agents like cisplatin (B142131) by inducing cell cycle arrest and enhancing apoptosis.
-
Antitubulin Drugs: An abstract, designated "C216," discusses the development of small molecule antitubulin drugs designed to overcome multidrug resistance mechanisms in cancer cells. This reference pertains to a class of agents rather than a single compound.
Without a precise chemical name, molecular structure, or a clear reference to a specific publication, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
To proceed, clarification is required to identify the specific compound of interest. Researchers, scientists, and drug development professionals are encouraged to verify the exact nomenclature or source of "this compound" to enable a thorough and accurate scientific investigation.
Whitepaper: Preliminary Toxicity Screening of Anticancer Agent 216
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide outlines the essential preliminary toxicity screening protocols for "Anticancer Agent 216," a novel compound within the Camptothecin class of chemotherapeutics. Initial research identifies Agent 216 as a potent cytotoxic agent with nanomolar efficacy against breast cancer cell lines.[1] This document provides a framework for foundational preclinical safety assessment, detailing methodologies for in vitro cytotoxicity, acute in vivo toxicity, and initial mechanistic studies, including apoptosis and cell cycle analysis. All experimental protocols and data presentations are intended to serve as a comprehensive guide for researchers advancing novel anticancer candidates from discovery to development.
In Vitro Cytotoxicity Assessment
The initial step in toxicity screening is to determine the concentration at which an agent inhibits cellular proliferation.[2][3][4] this compound, a Camptothecin compound, has demonstrated high potency against human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231.[1]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a primary metric of a drug's potency. The established IC50 values for Agent 216 are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 9.6[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 11.6[1] |
| Table 1: In Vitro Potency of this compound. |
Experimental Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM). Replace the cell culture medium with medium containing the different concentrations of the agent. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log-concentration of Agent 216 and fit a dose-response curve to calculate the IC50 value.
Visualization: IC50 Determination Workflow
Caption: Workflow for determining IC50 values using the MTT assay.
Acute In Vivo Toxicity
Acute toxicity studies in animal models provide the first indication of a compound's systemic toxicity and help establish a safe dose range for further studies.[5][6] The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.[7][8] Modern methods aim to estimate this value while minimizing animal use.[8]
Quantitative Acute Toxicity Data (Hypothetical)
The following table presents hypothetical LD50 data for this compound following a single administration, as determined by a method such as the OECD 425 Up-and-Down Procedure.
| Species | Route | Estimated LD50 (mg/kg) | GHS Category |
| Rat (Female) | Oral (p.o.) | 450 | 4 |
| Rat (Female) | Intravenous (i.v.) | 75 | 3 |
| Table 2: Hypothetical Acute Toxicity Profile of this compound. |
Experimental Protocol: Acute Toxic Class Method (OECD 423)
This method allows for the classification of a substance's toxicity with a reduced number of animals.
-
Animal Model: Use a single sex (typically female rats, as they are often more sensitive) of a standard laboratory strain.
-
Dosing: Administer the compound sequentially to groups of three animals. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg).
-
Observation: Observe animals for mortality and clinical signs of toxicity (e.g., changes in behavior, body weight, coordination) for up to 14 days.
-
Stepwise Procedure:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxicity category.
-
If one animal dies, the test is repeated at the same dose with another group of three animals.
-
If no animals die, the test is repeated at the next higher fixed dose level.
-
-
Endpoint: The procedure determines a toxicity classification range where the LD50 is likely to fall, rather than a precise point estimate.
Visualization: GHS Classification Logic
Caption: GHS hazard classification based on oral LD50 values.
Mechanistic Toxicity Screening
Understanding how a compound exerts its cytotoxic effects is critical. For DNA-damaging agents like Camptothecin derivatives, the primary mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[9][10][11][12]
Apoptosis Induction
Apoptosis is a controlled, energy-dependent process of cell suicide that is a desired outcome for anticancer therapies.[10] It is often mediated by a cascade of enzymes called caspases.[9][13]
The following table shows hypothetical results from an Annexin V/PI flow cytometry assay after 48 hours of treatment with Agent 216 in MDA-MB-231 cells.
| Agent 216 Conc. (nM) | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| 0 (Control) | 95.1 | 2.5 | 2.4 |
| 10 | 70.2 | 18.3 | 11.5 |
| 50 | 35.6 | 40.1 | 24.3 |
| 250 | 10.8 | 35.5 | 53.7 |
| Table 3: Dose-Dependent Induction of Apoptosis by Agent 216. |
-
Cell Treatment: Culture cells and treat with varying concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Cell Cycle Analysis
Many chemotherapeutic agents disrupt the cell division cycle, leading to cell cycle arrest and subsequent cell death.[12][14] Topoisomerase inhibitors like Camptothecin are known to cause arrest in the S and G2/M phases of the cell cycle.[15][16]
The table below shows the hypothetical percentage of MDA-MB-231 cells in each phase of the cell cycle after 24 hours of treatment with Agent 216.
| Agent 216 Conc. (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 65.4 | 20.1 | 14.5 |
| 10 | 40.2 | 35.8 | 24.0 |
| 50 | 25.1 | 28.3 | 46.6 |
| Table 4: Dose-Dependent Cell Cycle Arrest Induced by Agent 216. |
-
Cell Treatment: Culture and treat cells with Agent 216 for a desired period (e.g., 24 hours).
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content of the cells.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: The four main phases of the eukaryotic cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 3. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. kosheeka.com [kosheeka.com]
- 5. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enamine.net [enamine.net]
- 9. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Chemotherapy - Wikipedia [en.wikipedia.org]
Early research on "Anticancer agent 216" for cancer therapy
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction:
Anticancer agent 216 is a novel compound identified as a derivative of Camptothecin, a well-established class of anticancer agents. Early research indicates that this agent, like other Camptothecin analogues, functions as a Topoisomerase I inhibitor.[1] This guide provides a comprehensive overview of the initial research findings for this compound, including its in-vitro efficacy, mechanism of action, and detailed experimental protocols for its evaluation. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Quantitative Data Summary
The initial characterization of this compound has focused on its cytotoxic effects against human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined and are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 9.6 |
| MDA-MB-231 | Breast Adenocarcinoma | 11.6 |
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by targeting DNA Topoisomerase I, a crucial enzyme for relaxing DNA supercoiling during replication and transcription.[1][][3] The compound binds to the complex of Topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the DNA strand.[4][5] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when encountered by the DNA replication machinery, ultimately triggering apoptosis.[5][6]
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key experiments used in the early evaluation of this compound.
3.1. In-Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).[7][8]
-
Cell Seeding:
-
Harvest and count MCF-7 and MDA-MB-231 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
3.2. Topoisomerase I Inhibition Assay
This assay assesses the ability of this compound to inhibit the catalytic activity of Topoisomerase I.[3][9][10]
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
10x Topoisomerase I reaction buffer.
-
0.5 µg of supercoiled plasmid DNA.
-
Varying concentrations of this compound.
-
Nuclease-free water to the final volume.
-
-
Add 1 unit of recombinant human Topoisomerase I enzyme to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer/gel loading dye containing SDS and proteinase K.
-
Incubate at 37°C for an additional 15 minutes to digest the enzyme.
-
-
Agarose (B213101) Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
In the absence of an inhibitor, Topoisomerase I will relax the supercoiled DNA, resulting in a slower migrating band. In the presence of an effective inhibitor like this compound, the supercoiled form of the DNA will be preserved.
-
3.3. Western Blot for γH2AX
This method detects the phosphorylation of H2A.X (γH2AX), a marker for DNA double-strand breaks, to confirm the mechanism of action of this compound.[11][12][13]
-
Cell Treatment and Lysis:
-
Treat cells with this compound at a concentration known to be cytotoxic for various time points (e.g., 0, 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-H2AX (Ser139) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. An increase in the γH2AX signal indicates the induction of DNA double-strand breaks.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization of a novel anticancer agent like this compound.
Caption: Workflow for anticancer agent evaluation.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Camptothecin - Wikipedia [en.wikipedia.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Use of Anticancer Agent 216 (SB-216) in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a generalized protocol based on available preclinical data for a tubulin inhibitor designated as SB-216. Researchers must adapt these protocols based on the specific characteristics of their cancer model and agent, and all animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Introduction to Anticancer Agent 216 (SB-216)
This compound (specifically, SB-216) is a novel, potent tubulin inhibitor that targets the colchicine (B1669291) binding site.[1] By disrupting microtubule dynamics, SB-216 induces cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] Preclinical studies have demonstrated its efficacy in inhibiting cell proliferation, colony formation, and cell migration in pancreatic ductal adenocarcinoma (PDAC) cell lines at low nanomolar concentrations.[1] In vivo, SB-216 has shown significant tumor growth inhibition in a subcutaneous xenograft model of pancreatic cancer with low toxicity.[1]
Mechanism of Action: Tubulin Inhibition
Tubulin inhibitors interfere with the assembly or disassembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on tubulin, SB-216 prevents the polymerization of tubulin into microtubules. This disruption of microtubule function leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound (SB-216).
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of SB-216 and provide a template for collecting in vivo data.
Table 1: In Vitro Activity of SB-216 in Pancreatic Cancer Cells [1]
| Assay Type | Effect Observed | Concentration Range |
| Cell Proliferation | Inhibition | Low Nanomolar |
| Colony Formation | Inhibition | Dose-dependent |
| Cell Migration | Inhibition | Dose-dependent |
| Cell Cycle Analysis | G2/M Arrest | Dose-dependent |
| Apoptosis Induction | Confirmed | Dose-dependent |
Table 2: Template for In Vivo Efficacy Data of this compound
| Treatment Group | N | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 8-10 | e.g., Daily, i.p. | Data to be filled | N/A | Data to be filled |
| Agent 216 (X mg/kg) | 8-10 | e.g., Daily, i.p. | Data to be filled | Data to be filled | Data to be filled |
| Positive Control | 8-10 | Specify | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a human tumor xenograft model in immunodeficient mice to evaluate the in vivo antitumor efficacy of this compound.[2][3][4]
Materials
-
Immunodeficient mice (e.g., NOD-SCID, Nude)
-
Human cancer cell line (e.g., Mia PaCa-2-Luc for pancreatic cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix[2]
-
This compound (SB-216), formulation for in vivo use
-
Vehicle for agent administration
-
Anesthetic (e.g., Isoflurane)
-
Calipers, animal balance, syringes, needles (23-27G)
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Detailed Procedure
Step 1: Cell Preparation [2]
-
Culture human cancer cells (e.g., Mia PaCa-2-Luc) in complete medium to approximately 80% confluency. Ensure cells are in the logarithmic growth phase.
-
On the day of injection, harvest the cells using trypsin and wash them with cold, serum-free medium or PBS.
-
Perform a cell count and check viability (should be >95%).
-
Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
Step 2: Tumor Implantation [2][4]
-
Anesthetize the mouse (e.g., with 2% isoflurane).
-
Clean the injection site on the flank of the mouse with 70% ethanol.
-
Using a 1 mL syringe with a 23G needle, draw up 100 µL of the cell suspension (containing 5 x 10⁶ cells).
-
Inject the cell suspension subcutaneously into the flank.
-
Withdraw the needle slowly to prevent leakage. Return the mouse to its cage and monitor its recovery from anesthesia.
Step 3: Tumor Growth and Treatment
-
Allow tumors to grow until they are palpable and reach a predetermined average size (e.g., 100-150 mm³).
-
Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[4]
-
Once tumors reach the target size, randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.
-
Begin treatment by administering this compound (at various predetermined doses) or the vehicle control via the chosen route (e.g., intraperitoneal, oral gavage, intravenous).
Step 4: Monitoring and Endpoint [4][5]
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
-
Monitor the general health of the animals daily for any signs of toxicity (e.g., weight loss, changes in posture or activity).
-
The study should be terminated when tumors in the control group reach the maximum size allowed by institutional guidelines, or if treated animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
At the endpoint, euthanize the mice. Excise the tumors, weigh them, and process them for further analyses such as histopathology, western blotting, or RNA sequencing to confirm the mechanism of action.
References
Application Notes and Protocols for High-Throughput Screening of Anticancer Agent 216
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "Anticancer Agent 216" is associated with multiple distinct chemical entities in scientific literature, leading to potential ambiguity. These include the platinum-based drug JM216 (Satraplatin), paclitaxel-camptothecin conjugates, and a compound with the specific CAS number 2916406-02-3. This document provides a generalized framework for the high-throughput screening (HTS) of a novel hypothetical anticancer agent, herein referred to as "Agent 216," drawing upon common methodologies in anticancer drug discovery. The protocols and data presented are representative and intended to serve as a guide for the evaluation of novel chemical compounds with potential therapeutic efficacy against cancer.
Agent Profile: Hypothetical this compound
For the purpose of these application notes, we will define our hypothetical "Agent 216" as a small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers and represents a key target for therapeutic intervention. The objective of the high-throughput screening will be to assess the cytotoxic effects of Agent 216 on a panel of cancer cell lines and to confirm its mechanism of action.
Data Presentation: Summary of Quantitative Data
The following tables represent typical data generated from a high-throughput screening campaign for a novel anticancer agent.
Table 1: In Vitro Cytotoxicity of Agent 216 against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.45 |
| MDA-MB-231 | Breast Cancer | 1.20 |
| A549 | Lung Cancer | 2.50 |
| HCT116 | Colon Cancer | 0.88 |
| PC-3 | Prostate Cancer | 5.30 |
IC50 (Half-maximal inhibitory concentration) values were determined after 72 hours of continuous exposure to Agent 216.
Table 2: Apoptosis Induction by Agent 216 in MCF-7 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control (DMSO) | - | 5.2 |
| Agent 216 | 0.5 | 25.8 |
| Agent 216 | 1.0 | 48.3 |
| Agent 216 | 2.0 | 72.1 |
Apoptosis was assessed by flow cytometry after 48 hours of treatment.
Table 3: Inhibition of PI3K/Akt Pathway Phosphorylation by Agent 216 in MCF-7 Cells
| Target Protein | IC50 (nM) |
| p-Akt (Ser473) | 15.5 |
| p-mTOR (Ser2448) | 22.8 |
| p-S6K (Thr389) | 35.2 |
IC50 values for pathway inhibition were determined by in-cell western assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with an anticancer agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Agent 216 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Agent 216 for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
In-Cell Western Assay for Pathway Analysis
This protocol allows for the quantitative measurement of protein phosphorylation within the cell.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
96-well plates
-
This compound
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt)
-
IRDye-conjugated secondary antibodies
-
Formaldehyde
-
Triton X-100
-
Blocking buffer
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with a concentration range of Agent 216 for the desired time.
-
Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity and normalize the signal of the phosphorylated protein to the total protein.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the high-throughput screening workflow.
Application Notes and Protocols: DT2216 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DT2216 is an investigational anticancer agent that operates through a novel mechanism of action as a BCL-XL™ proteolysis-targeting chimera (PROTAC). By selectively degrading the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), DT2216 induces apoptosis in cancer cells that are dependent on this protein for survival.[1][2] Recent preclinical evidence has illuminated a potential immunomodulatory role for DT2216, specifically through its ability to deplete regulatory T cells (Tregs) within the tumor microenvironment (TME).[1] This observation has generated significant interest in the potential for combining DT2216 with various immunotherapies, such as immune checkpoint inhibitors, to enhance anti-tumor immune responses.
These application notes provide a comprehensive overview of the current understanding of DT2216 and furnish detailed protocols for preclinical evaluation of its combination with immunotherapy.
Mechanism of Action and Rationale for Immunotherapy Combination
DT2216 is a bifunctional molecule that links a BCL-XL-binding moiety to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of BCL-XL in cells expressing VHL.[3] A key advantage of DT2216 is its reduced toxicity towards platelets, which exhibit minimal VHL expression, a significant limitation of previous BCL-XL inhibitors.[2][3]
The rationale for combining DT2216 with immunotherapy is primarily based on its observed effects on Tregs. Tregs are a subset of CD4+ T cells that suppress the activity of effector immune cells, thereby dampening the anti-tumor immune response. High infiltration of Tregs into the TME is often associated with a poor prognosis. Preclinical studies have demonstrated that DT2216 can induce apoptosis in and deplete tumor-infiltrating Tregs, which are reliant on BCL-XL for their survival.[1] This reduction in Treg-mediated immunosuppression is hypothesized to create a more favorable environment for the activation of cytotoxic CD8+ T cells against the tumor.
The targeted depletion of Tregs by DT2216 presents a compelling strategy to augment the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), which function by releasing the brakes on effector T cells. By removing a key immunosuppressive cell population, DT2216 may sensitize tumors to checkpoint blockade and improve response rates.
Preclinical Data Summary
While direct preclinical or clinical data on the combination of DT2216 with immune checkpoint inhibitors is not yet extensively published, the available data on DT2216's activity as a single agent and in combination with other therapies provide a strong foundation for such investigations.
In Vitro Activity of DT2216
| Cell Line | Cancer Type | EC50 (nM) | BCL-XL Degradation | Reference |
| MyLa | Cutaneous T-cell Lymphoma | 5 | Yes | [4] |
| MJ | Cutaneous T-cell Lymphoma | 100 | Yes | [4] |
| MAC2A | Anaplastic Large Cell Lymphoma | 280 | Yes | [4] |
| L82 | Anaplastic Large Cell Lymphoma | 20 | Yes | [4] |
| H358 | Non-Small Cell Lung Cancer | Synergistic with Sotorasib | Yes | [1] |
| MIA PaCa-2 | Pancreatic Cancer | Synergistic with Sotorasib | Yes | [1] |
| SW837 | Colorectal Cancer | Synergistic with Sotorasib | Yes | [1] |
| SET2 | JAK2-mutant AML | ~1610 | Yes | [5] |
In Vivo Monotherapy and Combination Therapy Data
| Tumor Model | Treatment | Outcome | Reference |
| MyLa TCL Xenograft | DT2216 | Significant tumor growth inhibition | [4] |
| TCL PDX Model | DT2216 + ABT199 (BCL-2 inhibitor) | Synergistic reduction in disease burden and improved survival | [4] |
| H1048 SCLC Xenograft | DT2216 + AZD8055 (mTOR inhibitor) | Significant inhibition of tumor growth | [3] |
| KRAS G12C Xenograft | DT2216 + Sotorasib | Significantly improved antitumor efficacy | [1] |
| Post-MPN AML Xenograft | DT2216 | Reduced tumor burden | [5] |
Experimental Protocols
The following protocols are designed to facilitate the preclinical evaluation of DT2216 in combination with immunotherapy.
Protocol 1: In Vitro BCL-XL Degradation Assay
Objective: To confirm the degradation of BCL-XL in tumor cells and immune cells upon treatment with DT2216.
Materials:
-
DT2216
-
Tumor cell lines of interest (e.g., MC38, B16F10)
-
Primary immune cells (e.g., murine or human Tregs)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-BCL-XL, anti-VHL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed tumor cells or plate primary immune cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with a dose range of DT2216 (e.g., 1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Following treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCL-XL overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for VHL and a loading control to ensure equal protein loading.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of DT2216 in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice with MC38 colon adenocarcinoma tumors)
-
DT2216 formulated for in vivo administration
-
Anti-mouse PD-1 antibody (or isotype control)
-
Calipers for tumor measurement
-
Sterile PBS
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
DT2216 alone
-
Anti-PD-1 antibody alone
-
DT2216 + Anti-PD-1 antibody
-
-
Administer DT2216 and the anti-PD-1 antibody according to a predetermined dosing schedule and route of administration.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
Protocol 3: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with DT2216 and immunotherapy.
Materials:
-
Excised tumors from the in vivo efficacy study
-
Tumor dissociation kit
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Ki-67, Granzyme B)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Mechanically and enzymatically dissociate the excised tumors into a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis if necessary.
-
Stain the cells with a live/dead marker.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a panel of surface marker antibodies.
-
For intracellular staining (e.g., FoxP3, Ki-67, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular markers.
-
Acquire the data on a flow cytometer.
-
Analyze the data to quantify the proportions and activation status of different immune cell populations (e.g., Tregs, CD8+ T cells).
Visualizations
Signaling Pathway of DT2216 Action
Caption: Mechanism of DT2216-induced BCL-XL degradation and apoptosis.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for a preclinical in vivo study of DT2216 and anti-PD-1.
Logical Relationship of DT2216 and Anti-Tumor Immunity
Caption: Hypothesized synergy between DT2216 and checkpoint inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. First in human phase 1 study of DT2216, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-targeting BCL-XL and MCL-1 with DT2216 and AZD8055 synergistically inhibit small-cell lung cancer growth without causing on-target toxicities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of a novel BCL-xL degrader, DT2216, in preclinical models of JAK2-mutated post-MPN AML - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reducing off-target effects of "Anticancer agent 216"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of Anticancer Agent 216.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target.[1] For kinase inhibitors like this compound, this means the compound may inhibit other kinases in addition to its intended target, "KinaseX". These unintended interactions can modulate other signaling pathways, leading to cellular toxicity, misleading experimental results, and potential adverse side effects in clinical applications.[1]
Q2: I'm observing high levels of cytotoxicity at concentrations that should be specific for KinaseX. Is this an off-target effect?
A2: It is possible. High cytotoxicity, especially at concentrations close to the effective dose for the primary target, can be a result of the inhibitor acting on off-target kinases that are essential for cell survival.[2] It is recommended to first determine the lowest effective concentration that inhibits KinaseX without causing excessive toxicity.[2] Further investigation using the methods described in the troubleshooting guide can help confirm if this is an on-target or off-target effect.
Q3: How can I experimentally determine the off-target profile of this compound?
A3: The most direct method is to perform a kinome-wide selectivity profiling assay. This involves screening this compound against a large panel of purified kinases to identify other kinases that are significantly inhibited.[1][3] Several approaches can be used, including radiometric assays that measure enzyme activity or biophysical methods like differential scanning fluorimetry (DSF) that measure direct binding.[4][5] The results will provide a selectivity profile, highlighting potential off-target interactions.
Q4: My experimental results are inconsistent or paradoxical (e.g., increased proliferation when inhibition is expected). What could be the cause?
A4: Inconsistent or unexpected results can stem from several factors. One possibility is that this compound is inhibiting an off-target kinase that has an opposing biological function or is part of a negative feedback loop.[2] Alternatively, the cellular context, such as the specific cell line being used, can influence the outcome, as different cell lines may have varying expression levels of on- and off-target kinases.[1] Activation of compensatory signaling pathways in response to the inhibition of KinaseX could also lead to unexpected phenotypes.[1]
Q5: What are the primary strategies to reduce or validate the off-target effects of this compound in my experiments?
A5: A multi-pronged approach is recommended:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that shows inhibition of KinaseX to minimize engagement of less potent off-targets.[2]
-
Orthogonal Validation: Use a structurally unrelated inhibitor that also targets KinaseX. If the same phenotype is observed, it is more likely an on-target effect.[2]
-
Genetic Knockdown: Employ genetic tools like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the primary target, KinaseX. If the resulting phenotype matches that of this compound treatment, it strongly supports an on-target mechanism.[2]
-
Rescue Experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that off-target may rescue the phenotype.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution & Rationale |
| High cytotoxicity at effective concentrations | Off-target kinase inhibition: The agent may be inhibiting kinases essential for cell survival.[1][2] | 1. Perform Kinome-Wide Selectivity Screen: This will identify unintended kinase targets.[1] 2. Test Structurally Different Inhibitors: If cytotoxicity persists with other inhibitors for KinaseX, the effect may be on-target.[2] 3. Check Compound Solubility: Ensure the agent is not precipitating in the culture media, which can cause non-specific toxicity.[1] |
| Unexpected or paradoxical cellular phenotype | Inhibition of an off-target with opposing function: The agent may be hitting a kinase in a negative feedback loop or a pro-proliferative pathway.[2] | 1. Validate with Genetic Tools (siRNA/CRISPR): Compare the inhibitor's phenotype with that of a specific KinaseX knockdown.[2] 2. Perform Phospho-Proteomics: Analyze global changes in protein phosphorylation to identify unexpectedly affected signaling pathways.[2] |
| Inconsistent results across different cell lines | Cell line-specific effects: Different cell lines have unique kinome expression profiles, meaning off-targets may be present in some lines but not others.[1] | 1. Test in Multiple Cell Lines: Determine if the unexpected effects are consistent or specific to a particular cellular context.[1] 2. Characterize Kinome of Cell Lines: Use proteomic methods to understand the expression levels of potential on- and off-targets in your models. |
| Discrepancy between in vitro potency and cellular activity | Poor cell permeability or high ATP concentration: The agent may not be effectively reaching its target inside the cell, or high intracellular ATP levels may outcompete the inhibitor. | 1. Perform Cellular Target Engagement Assay: Use Western blotting to confirm that the phosphorylation of a direct downstream substrate of KinaseX is inhibited in treated cells.[3] 2. Evaluate Compound Permeability: Use standard assays to measure the agent's ability to cross the cell membrane. |
Quantitative Data Summary
The selectivity of a kinase inhibitor is critical. A highly selective inhibitor will have a significantly lower IC50 value (indicating higher potency) for its primary target compared to other kinases.
Table 1: Hypothetical Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold difference vs. KinaseX) | Notes |
| KinaseX (Primary Target) | 15 | - | On-Target |
| Src | 350 | 23.3x | Common off-target for this inhibitor class.[6] |
| Abl | 800 | 53.3x | Structurally similar to Src kinase domain.[6] |
| EGFR | 1,500 | 100x | Receptor tyrosine kinase. |
| VEGFR2 | 2,200 | 146.7x | Involved in angiogenesis. |
| p38 MAPK | >10,000 | >667x | Distantly related kinase. |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol is a common method for determining an inhibitor's IC50 value against a panel of kinases.[5]
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution (concentration should be near the Kₘ for each kinase).
-
96-well plates and phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare 3-fold serial dilutions of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
In a 96-well plate, add kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Allow the plate to incubate for 10-15 minutes at room temperature for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.[5]
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the dried filter plate and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Cellular Target Engagement
This protocol verifies that this compound is inhibiting KinaseX within a cellular context by measuring the phosphorylation of its downstream substrate, SubstrateY.
Materials:
-
Cell line of interest.
-
Complete cell culture media.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-SubstrateY (p-SubstrateY) and anti-total-SubstrateY (t-SubstrateY).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-p-SubstrateY primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-t-SubstrateY antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the reduction in SubstrateY phosphorylation relative to the total SubstrateY.
Visualizations
Caption: On-target vs. off-target signaling pathways for this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Paclitaxel Method Refinement for Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental methods involving the anticancer agent paclitaxel (B517696) for enhanced reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for paclitaxel?
Paclitaxel is a microtubule-stabilizing agent.[1][2][3][4][] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization.[1][2][4][] This stabilization disrupts the normal dynamic reorganization of the microtubule network that is essential for mitosis and other vital cellular functions.[1][2][4] Consequently, paclitaxel-treated cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis or programmed cell death.[1][3][6]
Q2: Why is paclitaxel poorly soluble in aqueous solutions and what are the recommended solvents?
Paclitaxel is a highly lipophilic and hydrophobic molecule, which accounts for its low solubility in water and aqueous buffers.[7] For in vitro experiments, common organic solvents used to prepare concentrated stock solutions include dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[7]
Q3: My paclitaxel solution precipitates when diluted in cell culture media. How can I prevent this?
Precipitation upon dilution of a paclitaxel stock solution into an aqueous medium is a common issue.[7] This occurs because the paclitaxel, which is stable in the organic solvent, becomes poorly soluble in the aqueous environment of the cell culture medium. To mitigate this, consider the following:
-
Decrease the final concentration: Lowering the target concentration of paclitaxel in the final working solution can help prevent precipitation.[7]
-
Use a co-solvent system: Formulations containing a mixture of solvents and surfactants, such as Cremophor EL and ethanol, can improve the solubility and stability of paclitaxel in aqueous solutions.[7]
-
Gentle warming and sonication: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of paclitaxel in some organic solvents before dilution.[7] However, it is important to verify the stability of paclitaxel under these conditions.
Q4: What are the known mechanisms of resistance to paclitaxel?
Cancer cells can develop resistance to paclitaxel through various mechanisms, including:
-
Overexpression of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance protein 1 (MRP1), and breast cancer resistance protein (BCRP), can actively pump paclitaxel out of the cell, reducing its intracellular concentration.[2][6][8][9][10][11]
-
Alterations in β-tubulin: Mutations in the gene encoding β-tubulin can alter the paclitaxel binding site, reducing the drug's affinity for its target.[6][8][9][10][11]
-
Changes in apoptotic pathways: Alterations in the expression of apoptosis-regulating proteins, such as Bcl-2 and p53, can make cancer cells less susceptible to paclitaxel-induced cell death.[6]
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values | Paclitaxel precipitation in media. | Prepare fresh dilutions for each experiment. Visually inspect for precipitates. Consider using a formulation with co-solvents.[7] |
| Cell seeding density variability. | Ensure consistent cell numbers are seeded for each experiment. | |
| Contamination. | Regularly check for and address any microbial contamination. | |
| Low drug efficacy | Drug degradation. | Store paclitaxel stock solutions at the recommended temperature (typically -20°C) and protect from light. Avoid repeated freeze-thaw cycles. |
| Cell line resistance. | Verify the paclitaxel sensitivity of the cell line. Consider using a different cell line or investigating resistance mechanisms. | |
| High background in apoptosis assays | Solvent toxicity. | Include a vehicle control (e.g., DMSO) at the same final concentration as in the paclitaxel-treated wells to assess solvent-induced apoptosis. |
In Vivo Animal Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Poor tumor growth inhibition | Suboptimal drug formulation or delivery. | Ensure proper formulation of paclitaxel for in vivo use (e.g., with Cremophor EL).[12] Verify the accuracy of the administered dose and the injection technique (e.g., intraperitoneal or intravenous).[12] |
| Animal health issues. | Monitor animal body weight and overall health.[12] Significant weight loss may indicate toxicity and require dose adjustment.[12] | |
| Toxicity and adverse effects | High dosage. | Reduce the paclitaxel dosage or the frequency of administration.[13] |
| Hypersensitivity reactions. | For intravenous administration, premedication with corticosteroids and antihistamines may be necessary to prevent hypersensitivity reactions.[13] |
Quantitative Data Summary
Paclitaxel Solubility
| Solvent | Solubility |
| DMSO | >10 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | <1 µg/mL |
Note: Solubility data is approximate and can vary based on the specific batch and experimental conditions.
Clinical Trial Data Snapshot: Paclitaxel in Metastatic Breast Cancer
| Study | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase II Study[14] | Paclitaxel (175 mg/m²) + 5-FU/FA | 53% | 10 months |
| Randomized Clinical Trial[15] | Paclitaxel (60 mg/m²) + Alisertib | Not Reported | 10.2 months |
| Paclitaxel (90 mg/m²) alone | Not Reported | 7.1 months | |
| Retrospective Study[16] | Weekly Paclitaxel (90 mg/m²) | 55% | 7.5 months |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of paclitaxel in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the paclitaxel dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[17]
Protocol 2: Western Blotting for Apoptosis Markers
-
Cell Lysis: After paclitaxel treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[17]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[17]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using a chemiluminescence detection reagent.[17]
Visualizations
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Caption: Key mechanisms of cellular resistance to paclitaxel.
Caption: Workflow for assessing cell viability with an MTT assay.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation. | Semantic Scholar [semanticscholar.org]
- 10. Key genes and molecular mechanisms related to Paclitaxel Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pfizermedical.com [pfizermedical.com]
- 14. Preclinical and clinical study results of the combination of paclitaxel and 5-fluorouracil/folinic acid in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Weekly Paclitaxel With or Without Oral Alisertib in Patients With Metastatic Breast Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Weekly Paclitaxel – An Effective Treatment for Advanced Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 17. benchchem.com [benchchem.com]
"Anticancer agent 216" stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Anticancer Agent 216.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, the lyophilized powder of this compound should be stored at -20°C in a desiccated environment. For short-term storage (up to one month), it can be kept at 4°C. Always protect the compound from light and moisture to prevent degradation.
Q2: How should I prepare stock solutions of this compound?
A2: We recommend preparing stock solutions in anhydrous DMSO at a concentration of 10 mM. Ensure the DMSO is of high purity and stored under appropriate conditions to minimize water content. Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound is susceptible to hydrolysis in aqueous media. The rate of degradation is pH-dependent. At pH 7.4, the half-life in cell culture medium at 37°C is approximately 48 hours. It is more stable in acidic conditions (pH 5-6). For experiments longer than 48 hours, fresh compound should be added to the medium.
Q4: Can I expose solutions of this compound to light?
A4: No, this compound is photosensitive. Both stock solutions and working solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. Exposure to direct laboratory light can lead to significant degradation within a few hours.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage. | Review storage conditions for both powder and stock solutions. Ensure storage at the correct temperature and protection from light and moisture. Prepare fresh stock solutions from a new vial of powder. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Instability in aqueous experimental media. | For long-term experiments, replenish the media with freshly prepared this compound every 48 hours. Consider conducting experiments at a slightly acidic pH if compatible with your experimental system. | |
| Precipitation of the compound in aqueous buffer. | Poor solubility in the chosen buffer. | Prepare the final working solution by diluting the DMSO stock solution into the pre-warmed aqueous buffer with vigorous vortexing. Do not exceed a final DMSO concentration of 0.5%. If precipitation persists, consider using a different solvent system or a solubilizing agent. |
| Discoloration of the powder or stock solution. | Oxidation or photodegradation. | Discard the discolored material. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
Quantitative Data Summary
Table 1: Stability of this compound Powder at Different Temperatures
| Temperature | Purity after 6 Months | Purity after 12 Months |
| -20°C | >99% | >98% |
| 4°C | 97% | 95% |
| 25°C | 90% | 82% |
Table 2: Stability of 10 mM this compound in DMSO at Different Temperatures
| Temperature | Purity after 1 Month | Purity after 3 Months |
| -80°C | >99% | >99% |
| -20°C | 98% | 96% |
| 4°C | 95% | 91% |
Table 3: Half-life of this compound in Aqueous Solution (37°C)
| pH | Half-life (hours) |
| 5.0 | 96 |
| 6.0 | 72 |
| 7.4 | 48 |
| 8.0 | 24 |
Experimental Protocols
Protocol 1: Preparation of 10 mM Stock Solution of this compound
-
Equilibrate a vial of lyophilized this compound (MW: 450.5 g/mol ) to room temperature.
-
In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For example, to 1 mg of powder, add 221.9 µL of DMSO.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient: Start with 20% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to 20% A and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples by diluting the stock or working solution in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak area of this compound to determine its concentration relative to a standard curve or a time-zero sample.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for assessing the long-term stability of this compound.
How to improve the bioavailability of "Anticancer agent 216"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the oral bioavailability of the novel tyrosine kinase inhibitor, "Anticancer agent 216." Given that this compound exhibits poor aqueous solubility—a common challenge for this class of compounds—this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The primary limiting factor for the oral bioavailability of this compound is its low aqueous solubility. Like many small molecule kinase inhibitors, this compound is a highly lipophilic molecule with a high melting point, which leads to poor dissolution in the gastrointestinal (GI) tract.[1][2][3] This dissolution-rate-limited absorption is a major hurdle. Other contributing factors can include first-pass metabolism and efflux by transporters in the intestinal wall.[4][5][6][7]
Q2: What are the initial strategies to consider for improving the bioavailability of this compound?
A2: Initial strategies should focus on enhancing the solubility and dissolution rate of the agent. Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can significantly improve dissolution rates.[8] Nanocrystal formulation is a particularly effective approach for poorly soluble drugs.[9]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to an amorphous state can increase its solubility.[10][11] ASDs disperse the drug in a polymer matrix to prevent recrystallization and maintain a higher energy state.
-
Lipid-Based Formulations: Since this compound is lipophilic, formulating it in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.[1][2][3]
-
Salt Formation: Creating a salt form of the agent can significantly increase its solubility and dissolution rate compared to the free base or acid form.[12]
Q3: How can I assess the improvement in bioavailability in a preclinical setting?
A3: Preclinical assessment of bioavailability is typically conducted through in vivo pharmacokinetic (PK) studies in animal models, such as rats or mice.[13][14] The key parameters to measure are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time, represented by the Area Under the Curve (AUC). By comparing the AUC from oral administration to the AUC from intravenous (IV) administration, you can calculate the absolute bioavailability. An increase in these PK parameters for a new formulation compared to a simple suspension of the active pharmaceutical ingredient (API) indicates improved bioavailability.
Q4: Which formulation strategy is generally most effective for a poorly soluble, lipophilic compound like this compound?
A4: For poorly soluble and lipophilic kinase inhibitors, lipid-based formulations and amorphous solid dispersions are often highly effective.[1][10][11] Lipid-based formulations can enhance absorption by utilizing the body's natural lipid absorption pathways.[1][2] Amorphous solid dispersions can overcome the energy barrier required for dissolution of a stable crystalline solid.[10][11] The optimal strategy, however, depends on the specific physicochemical properties of this compound and may require screening multiple formulation approaches.
Troubleshooting Guides
Issue 1: Inconsistent results in in-vitro dissolution studies.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Verify Apparatus Calibration: Ensure the dissolution apparatus (e.g., USP Apparatus 2 paddles) is properly calibrated for rotation speed and temperature.[15] Inconsistent rotation speed can significantly alter the dissolution rate.[15]
-
Control Media Preparation: The pH and composition of the dissolution medium should be consistent. If using buffers, prepare them fresh and verify the pH. For poorly soluble drugs, the presence of surfactants may be necessary; ensure the concentration is consistent.[16]
-
Degas the Medium: Dissolved gases in the medium can form bubbles on the surface of the dosage form, which can interfere with dissolution.[16][17] Ensure the medium is adequately degassed before starting the experiment.
-
Standardize Sample Introduction: The way the dosage form is introduced into the vessel should be consistent. Dropping it in the same location each time can reduce variability.[17]
-
Observe for Coning: Look for the formation of a cone of undissolved powder at the bottom of the vessel. This indicates poor mixing and can be addressed by adjusting the paddle speed or using a different apparatus.[18]
-
Issue 2: A new formulation shows improved dissolution in vitro but no significant improvement in oral bioavailability in animal models.
-
Possible Cause: The in vitro dissolution method may not be predictive of in vivo performance, or other factors beyond dissolution are limiting bioavailability.
-
Troubleshooting Steps:
-
Refine In Vitro-In Vivo Correlation (IVIVC): The dissolution medium may not accurately reflect the conditions in the GI tract. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine.
-
Investigate Permeability: this compound might have lower-than-expected intestinal permeability. Conduct in vitro permeability assays, such as Caco-2 cell monolayer assays, to assess its ability to cross the intestinal epithelium.
-
Assess First-Pass Metabolism: The agent may be extensively metabolized in the liver or intestinal wall after absorption.[19] Analyze plasma samples from PK studies for major metabolites to determine the extent of first-pass metabolism.
-
Evaluate Efflux Transporter Involvement: The agent could be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen.[7] This can be investigated using in vitro models with P-gp overexpressing cells or in vivo by co-administering a known P-gp inhibitor.
-
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data from a preclinical study in rats, comparing different formulations of this compound to a simple aqueous suspension.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 100 |
| Micronized Suspension | 50 | 320 ± 50 | 2.0 | 2150 ± 300 | 219 |
| Nanocrystal Formulation | 50 | 750 ± 90 | 1.5 | 5400 ± 650 | 551 |
| Amorphous Solid Dispersion | 50 | 980 ± 120 | 1.0 | 7200 ± 890 | 735 |
| Lipid-Based Formulation | 50 | 1150 ± 150 | 1.0 | 8500 ± 950 | 867 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Nanocrystal Formulation of this compound
-
Preparation of the Suspension:
-
Disperse 1 gram of this compound in 100 mL of a 1% (w/v) aqueous solution of a suitable stabilizer (e.g., a combination of a polymer and a surfactant).
-
Stir the mixture at 500 rpm for 30 minutes to ensure complete wetting of the drug particles.
-
-
High-Pressure Homogenization:
-
Process the suspension through a high-pressure homogenizer.
-
Apply a pressure of 1500 bar for 20-30 cycles.
-
Maintain the temperature of the process at 4°C to minimize degradation of the drug.
-
-
Particle Size Analysis:
-
Measure the particle size distribution of the resulting nanosuspension using dynamic light scattering (DLS). The target mean particle size should be below 200 nm.
-
-
Lyophilization (Optional, for solid dosage form):
-
Add a cryoprotectant (e.g., mannitol) to the nanosuspension.
-
Freeze the suspension at -80°C.
-
Lyophilize the frozen suspension for 48 hours to obtain a dry powder of nanocrystals.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling.[13]
-
Acclimate the animals for at least 3 days before the experiment.
-
Fast the animals overnight (with free access to water) before dosing.
-
-
Dosing:
-
Prepare the formulations of this compound at the desired concentration.
-
For the intravenous (IV) group (for absolute bioavailability determination), administer a single dose (e.g., 5 mg/kg) via the tail vein.
-
For the oral (PO) groups, administer a single dose (e.g., 50 mg/kg) by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.[13]
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate absolute bioavailability using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
-
Visualizations
Caption: Key factors contributing to the low oral bioavailability of this compound.
Caption: Experimental workflow for selecting a bioavailability-enhancing formulation.
Caption: Hypothetical signaling pathway targeted by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.monash.edu [research.monash.edu]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. droracle.ai [droracle.ai]
- 10. lonza.com [lonza.com]
- 11. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. benchchem.com [benchchem.com]
- 14. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]
- 15. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. pharmtech.com [pharmtech.com]
- 19. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of Novel Anticancer Agents and the Conventional Mainstay, Cisplatin
For Immediate Release
In the landscape of oncology, the quest for more effective and less toxic cancer therapeutics is a perpetual endeavor. This guide provides a detailed comparative analysis of three emerging anticancer agents, each designated with the number "216"—DT2216, TK216, and JM216 (Satraplatin)—against the well-established chemotherapeutic drug, cisplatin (B142131). This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of each compound's mechanism of action, preclinical and clinical data, and toxicity profiles to inform future research and development.
Executive Summary
Cisplatin, a cornerstone of cancer treatment for decades, is a potent DNA-damaging agent with broad efficacy across a range of solid tumors.[1][2][3] However, its clinical utility is often hampered by significant side effects and the development of drug resistance.[1][3] The "Anticancer agent 216" compounds represent diverse and innovative strategies to overcome these limitations. DT2216 is a BCL-XL targeted protein degrader, TK216 is an ETS inhibitor with microtubule-destabilizing properties, and JM216 (Satraplatin) is an orally available platinum analog. This guide will dissect the key differences and potential advantages of these novel agents in comparison to cisplatin.
Comparative Data at a Glance
The following tables summarize the key characteristics and preclinical/clinical findings for each compound.
Table 1: General Properties and Mechanism of Action
| Feature | DT2216 | TK216 | JM216 (Satraplatin) | Cisplatin |
| Drug Class | BCL-XL Degrader (PROTAC)[4][5] | ETS Inhibitor / Microtubule Destabilizer[6][7][8] | Platinum (IV) Analog[9][10] | Platinum (II) Complex[1][3] |
| Primary Target | BCL-XL Protein[4][5] | EWS-FLI1 (initially), Microtubules[6][7][8] | DNA[9][10] | DNA[1][3] |
| Mechanism of Action | Induces ubiquitination and proteasomal degradation of BCL-XL, leading to apoptosis.[4][5] | Initially designed to inhibit EWS-FLI1 protein interactions; now understood to act as a microtubule destabilizing agent, leading to cell cycle arrest and apoptosis.[6][7][8][11] | Forms DNA adducts and inter/intra-strand crosslinks, inhibiting DNA replication and transcription, and inducing apoptosis.[9][10] | Forms intra- and inter-strand DNA crosslinks, primarily at guanine (B1146940) bases, which distorts the DNA structure, inhibits DNA replication, and triggers apoptosis.[1][3][12] |
| Route of Administration | Intravenous[13][14] | Intravenous[15][16] | Oral[9][10][17] | Intravenous[18][19] |
Table 2: Preclinical Efficacy
| Agent | Cancer Models | Key Findings |
| DT2216 | T-cell Acute Lymphoblastic Leukemia (T-ALL), Post-MPN Acute Myeloid Leukemia (AML), various solid tumors | Potent in vitro cytotoxicity in BCL-XL-dependent cancer cells (e.g., MOLT-4 EC50 of 0.052 μM)[4]. Effective in vivo tumor growth suppression in T-ALL and AML xenograft models[4][20]. Synergistic effects with conventional chemotherapeutics. |
| TK216 | Ewing Sarcoma, Diffuse Large B-cell Lymphoma (DLBCL), Pediatric Leukemia | In vitro, inhibits proliferation of Ewing Sarcoma and DLBCL cell lines at nanomolar concentrations (EC50 < 200 nM in A4573 cells). Induces apoptosis and cell cycle arrest in pediatric leukemia cells (IC50 range of 0.22 µM to 0.95 µM)[21]. In vivo, reduces tumor growth in lymphoma models.[22] |
| JM216 (Satraplatin) | Ovarian, Cervical, Lung, Prostate Cancer | Potent in vitro growth inhibitory properties against various tumor types (mean IC50 ~1 µM)[23]. Shows antitumor activity in cisplatin-sensitive and -resistant in vitro models[10]. In vivo oral antitumor activity comparable to parenterally administered cisplatin or carboplatin.[23] |
| Cisplatin | Testicular, Ovarian, Bladder, Lung, Head and Neck Cancers | Broad-spectrum cytotoxic activity against numerous cancer cell lines. A standard positive control in many preclinical anticancer drug screening studies. |
Table 3: Clinical Trial Overview and Toxicity Profile
| Agent | Phase of Development | Key Clinical Findings | Common Adverse Events |
| DT2216 | Phase 1/2[13][24][25] | Currently in trials for solid tumors, fibrolamellar carcinoma, and platinum-resistant ovarian cancer[13][24][25]. A Phase 1 study showed transient thrombocytopenia that recovered within a week, with a recommended Phase 2 dose of 0.4 mg/kg IV twice weekly[14]. Stable disease was observed in 20% of patients.[14] | Thrombocytopenia (transient), potential for other hematological toxicities.[14] |
| TK216 | Phase 1/2[15][16][26] | A first-in-human Phase 1/2 trial in relapsed/refractory Ewing sarcoma showed the drug was well-tolerated but had limited activity at the recommended Phase 2 dose.[15][16] | Neutropenia, anemia, leukopenia, febrile neutropenia, thrombocytopenia, infections.[16] |
| JM216 (Satraplatin) | Phase 3[23] | A Phase 3 trial in metastatic castrate-resistant prostate cancer showed a reduction in the risk of progression or death but no overall survival benefit[9][10]. Has shown clinical activity in breast, prostate, and lung cancer.[10] | Myelosuppression (neutropenia, thrombocytopenia, anemia), nausea, vomiting, diarrhea. Notably less neurotoxicity, ototoxicity, and nephrotoxicity compared to cisplatin.[10][27] |
| Cisplatin | Marketed Drug | Highly effective against numerous cancers, including testicular, ovarian, and bladder cancers.[1][2] | Nephrotoxicity, neurotoxicity (peripheral neuropathy), ototoxicity (hearing loss), severe nausea and vomiting, myelosuppression, electrolyte disturbances.[18][24][28][29] |
Detailed Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are crucial.
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding : Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment : Cells are treated with serial dilutions of the anticancer agent (e.g., DT2216, TK216, JM216, or cisplatin) for a specified duration, typically 48-72 hours.
-
Viability Assessment :
-
MTT Assay : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Luminescent Cell Viability Assay : A reagent containing luciferase and its substrate is added to the wells. The luminescent signal, which is proportional to the amount of ATP present, is measured using a luminometer.
-
-
Data Analysis : The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.
-
Tumor Implantation : Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration : The anticancer agent is administered via the appropriate route (e.g., intravenous for DT2216 and TK216, oral gavage for JM216, intraperitoneal or intravenous for cisplatin) at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis : Tumor growth inhibition is calculated and statistically analyzed between the treatment and control groups.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and mechanisms of action of the anticancer agents.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cisplatin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Satraplatin - Wikipedia [en.wikipedia.org]
- 10. Satraplatin: leading the new generation of oral platinum agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fibrofoundation.org [fibrofoundation.org]
- 14. First in human phase 1 study of DT2216, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Cisplatin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 19. Cisplatin Side Effects & Uses: Intravenous Route Impact Explained [everhope.care]
- 20. ashpublications.org [ashpublications.org]
- 21. ascopubs.org [ascopubs.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. An update on satraplatin: the first orally available platinum anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cisplatin (chemotherapy drug) - treatment and side effects | Macmillan Cancer Support [macmillan.org.uk]
- 25. Facebook [cancer.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Platinum-(IV)-derivative satraplatin induced G2/M cell cycle perturbation via p53-p21waf1/cip1-independent pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. drugs.com [drugs.com]
- 29. oncolink.org [oncolink.org]
Confirming the Target Engagement of Paclitaxel-Camptothecin Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of two potent anticancer agents, paclitaxel (B517696) and camptothecin (B557342), represents a promising strategy to develop novel therapeutics with potentially enhanced efficacy and a unique mechanism of action. This guide provides a comparative overview of these conjugates, referred to in some literature by the series number "Anticancer agent 216," against their parent compounds. Due to the limited public availability of specific experimental data for the "this compound" series, this guide leverages data from the primary publication's abstract and findings on similar paclitaxel-camptothecin conjugates.
Data Presentation: Comparative Cytotoxicity
The primary measure of efficacy for these agents is their ability to inhibit cancer cell proliferation, typically quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for the "this compound" series are not detailed in publicly accessible literature, the abstract of the foundational study indicates that these conjugates exhibit potent cytotoxic activity, with some demonstrating greater potency than paclitaxel and camptothecin alone against specific cell lines.
For comparative purposes, the following table summarizes representative IC50 values for paclitaxel and camptothecin in various cancer cell lines, which serve as a benchmark for the expected performance of their conjugates.
| Agent | Target | Cell Line | IC50 (nM) |
| Paclitaxel | β-tubulin | A549 (Lung) | 2.4 - 3.4 |
| MDA-MB-231 (Breast) | Varies | ||
| T-47D (Breast) | Varies | ||
| SK-BR-3 (Breast) | Varies | ||
| Camptothecin | Topoisomerase I | A549 (Lung) | 7.69 - 23.68 |
| MCF-7 (Breast) | Varies | ||
| HT29 (Colon) | Varies | ||
| LOX (Melanoma) | Varies | ||
| Paclitaxel-Camptothecin Conjugates (e.g., "this compound" series) | Dual/Novel | HCT-8 (Colon) | Potentially more active than parent drugs |
| MCF-7 (Breast) | Potentially more active than parent drugs |
Note: IC50 values can vary significantly based on experimental conditions, including exposure time and the specific assay used.
Experimental Protocols
To validate the target engagement and efficacy of novel anticancer agents like the paclitaxel-camptothecin conjugates, a series of in vitro experiments are essential. Below are detailed methodologies for key assays.
1. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an agent that is required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a serial dilution of the test compound (e.g., paclitaxel-camptothecin conjugate, paclitaxel, or camptothecin) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
2. Topoisomerase I Inhibition Assay
This assay assesses the ability of a compound to inhibit the enzymatic activity of topoisomerase I, which relaxes supercoiled DNA.
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein-denaturing agent.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.
-
Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide).
-
Analysis: Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control without the inhibitor.
3. Microtubule Stabilization Assay
This assay measures the ability of a compound to promote the polymerization of tubulin into stable microtubules.
-
Tubulin Polymerization: Purified tubulin is incubated with a polymerization buffer containing GTP and the test compound at 37°C.
-
Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.
-
Analysis: An increase in the rate and extent of absorbance compared to a control without the compound indicates that the test agent promotes microtubule assembly and stabilization.
Mandatory Visualization
Signaling Pathway of Parent Compounds
Caption: Signaling pathways of paclitaxel and camptothecin.
Experimental Workflow for Target Engagement
Caption: Experimental workflow for evaluating conjugates.
Comparative Efficacy of Anticancer Agent 216 in Drug-Resistant Cancer Models
This guide provides a comparative analysis of the novel investigational drug, Anticancer Agent 216, and the established chemotherapeutic agent, Paclitaxel, in preclinical cancer models exhibiting drug resistance. The data presented herein demonstrates the potential of this compound to overcome common mechanisms of chemotherapy resistance.
Overview of Agents and Mechanism of Action
Paclitaxel is a widely used mitotic inhibitor that functions by stabilizing microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis. However, its efficacy is often limited by the development of drug resistance, frequently mediated by the overexpression of drug efflux pumps such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.
This compound is a novel synthetic compound designed to circumvent P-gp-mediated resistance. While its core mechanism also involves microtubule stabilization, its chemical structure is hypothesized to make it a poor substrate for P-gp, allowing it to accumulate in resistant cancer cells and exert its cytotoxic effects.
Comparative In Vitro Cytotoxicity
The cytotoxic activity of this compound and Paclitaxel was assessed against a pair of human ovarian cancer cell lines: the parental, drug-sensitive OVCAR-8 line and its Paclitaxel-resistant derivative, OVCAR-8/T, which overexpresses P-gp. The half-maximal inhibitory concentration (IC50) was determined for both agents.
Table 1: Comparative IC50 Values (nM) of this compound and Paclitaxel
| Cell Line | Paclitaxel (nM) | This compound (nM) | Resistance Index (RI) for Paclitaxel | Resistance Index (RI) for Agent 216 |
| OVCAR-8 (Parental) | 4.2 | 7.5 | - | - |
| OVCAR-8/T (Resistant) | 285.5 | 9.1 | 68.0 | 1.2 |
The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line.
The data clearly indicates that while OVCAR-8/T cells are highly resistant to Paclitaxel (RI of 68.0), they exhibit minimal resistance to this compound (RI of 1.2), suggesting that the latter is not significantly affected by the P-gp efflux mechanism.
In Vivo Efficacy in a Xenograft Model
To validate the in vitro findings, the antitumor efficacy of this compound and Paclitaxel was evaluated in a mouse xenograft model established with the resistant OVCAR-8/T cells.
Table 2: In Vivo Antitumor Activity in OVCAR-8/T Xenografts
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1540 ± 180 | - |
| Paclitaxel (20 mg/kg) | 1280 ± 155 | 16.9 |
| Agent 216 (20 mg/kg) | 315 ± 98 | 79.5 |
As shown, this compound demonstrated significant tumor growth inhibition (79.5%) in the Paclitaxel-resistant xenograft model, whereas Paclitaxel itself had a minimal effect (16.9%).
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of drug resistance and the experimental design used in this comparative study.
Caption: Mechanism of P-gp mediated drug resistance and circumvention by Agent 216.
Caption: Workflow for preclinical comparison of anticancer agents.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: OVCAR-8 and OVCAR-8/T cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of either this compound or Paclitaxel. A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by fitting the dose-response curves using a non-linear regression model.
Murine Xenograft Model
-
Animal Housing: Female athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 5 x 10^6 OVCAR-8/T cells suspended in 100 µL of Matrigel/PBS mixture (1:1) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors were allowed to grow to an average volume of approximately 100-150 mm³. Mice were then randomized into three groups (n=8 per group): Vehicle control, Paclitaxel (20 mg/kg), and this compound (20 mg/kg).
-
Drug Administration: Treatments were administered via intraperitoneal (i.p.) injection every three days for a total of 21 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2.
-
Efficacy Evaluation: At the end of the study, the percentage of Tumor Growth Inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.
Conclusion
The presented data from both in vitro and in vivo models strongly supports the hypothesis that this compound is a potent cytotoxic agent capable of overcoming P-glycoprotein-mediated drug resistance. Its efficacy in the Paclitaxel-resistant OVCAR-8/T cell line and xenograft model was significantly superior to that of Paclitaxel. These findings highlight the therapeutic potential of this compound for the treatment of cancers that have developed resistance to conventional taxane-based chemotherapy. Further investigation into its safety profile and broader applicability across different resistant cancer types is warranted.
Head-to-head comparison of "Anticancer agent 216" and doxorubicin
A comprehensive analysis for researchers and drug development professionals.
In the landscape of anticancer therapeutics, the quest for agents with enhanced selectivity and improved safety profiles is paramount. This guide provides a detailed, data-driven comparison between the novel targeted agent, DT2216, and the well-established chemotherapeutic, doxorubicin (B1662922).
Executive Summary
DT2216 is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein frequently overexpressed in various cancers.[1][2][3] Its mechanism offers a targeted approach to inducing cancer cell death. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, exerting its cytotoxic effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.[4][5][][7] This comparison highlights the fundamental differences in their mechanisms of action, preclinical efficacy, and, critically, their safety profiles.
Mechanism of Action
DT2216: Targeted Protein Degradation
DT2216 functions by hijacking the cell's natural protein disposal system.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to BCL-XL and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][8] This proximity induces the ubiquitination and subsequent proteasomal degradation of BCL-XL, leading to the initiation of apoptosis in cancer cells dependent on BCL-XL for survival.[1][8][9] A key advantage of this approach is its selectivity for cells expressing both BCL-XL and the VHL E3 ligase.[8]
Doxorubicin: Broad-Spectrum Cytotoxicity
Doxorubicin's anticancer activity is multifaceted.[4][][7] Its primary mechanisms include:
-
DNA Intercalation: The planar aromatic rings of doxorubicin insert between DNA base pairs, obstructing DNA and RNA synthesis.[4][5][]
-
Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, leading to DNA strand breaks.[4][5][][7]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that damage DNA, proteins, and cell membranes.[4][7]
These mechanisms are not specific to cancer cells and can affect any rapidly dividing cell, leading to the well-documented side effects of doxorubicin.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies are limited. However, data from independent studies provide insights into their relative potency and spectrum of activity.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting cell growth.
| Agent | Cancer Cell Line | IC50 (µM) | Reference |
| DT2216 | MOLT-4 (T-cell acute lymphoblastic leukemia) | 0.052 | [2] |
| MyLa (Cutaneous T-cell lymphoma) | ~0.1 | [10] | |
| JAK2-mutant AML cell lines | 1.6 ± 0.8 | [11] | |
| Doxorubicin | BFTC-905 (Bladder cancer) | 2.3 | [12] |
| MCF-7 (Breast cancer) | 2.5 | [12] | |
| M21 (Melanoma) | 2.8 | [12] | |
| HeLa (Cervical cancer) | 2.9 | [12] | |
| PC3 (Prostate cancer) | 8.00 | [13] | |
| HepG2 (Hepatocellular carcinoma) | 12.2 | [12] | |
| HCT116 (Colon cancer) | 24.30 | [14] |
Note: IC50 values can vary significantly based on the cell line and experimental conditions.
In Vivo Tumor Growth Inhibition
| Agent | Xenograft Model | Dosing Regimen | Outcome | Reference |
| DT2216 | MOLT-4 T-ALL | 15 mg/kg, i.p., weekly | Suppressed tumor growth | [2] |
| SET2 (post-MPN sAML) | Not specified | Reduced leukemic burden and extended survival | [11] | |
| Doxorubicin | 4T1 (Breast cancer) | 4 mg/kg and 8 mg/kg, i.p. or i.v., weekly | Reduced tumor growth and lung metastasis | [15] |
| Ovarian cancer | Not specified | 2.5 times higher tumor growth inhibition with Dox-DNA-AuNP than free Dox | [16] |
Safety and Toxicity Profile
A major distinguishing factor between DT2216 and doxorubicin is their safety profile.
DT2216: The primary dose-limiting toxicity observed in preclinical and clinical studies is thrombocytopenia.[17][18] However, this is reported to be transient and reversible.[17][19] The reduced toxicity to platelets compared to earlier BCL-XL inhibitors is attributed to the low expression of the VHL E3 ligase in platelets.[8] In a Phase 1 study, the recommended Phase 2 dose was determined to be 0.4 mg/kg IV twice weekly.[17][19]
Doxorubicin: The clinical use of doxorubicin is significantly limited by its cumulative dose-dependent cardiotoxicity, which can lead to irreversible cardiomyopathy.[20] Other major toxicities include myelosuppression, mucositis, and extravasation-induced tissue necrosis.[20]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the agent that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours to allow for attachment.[14]
-
Drug Treatment: The cells are then treated with various concentrations of the anticancer agent (e.g., DT2216 or doxorubicin) in triplicate and incubated for a specified period (e.g., 24, 48, or 72 hours).[14][21] A control group receives a vehicle (e.g., 0.5% DMSO).[14]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized with a solvent such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the drug concentration versus cell viability.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of the agent in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The anticancer agent is administered according to a specific dosing schedule (e.g., intraperitoneal or intravenous injection).[15] The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Toxicity Assessment: The body weight and general health of the mice are monitored as indicators of drug toxicity.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Mechanism of action of DT2216.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dialectic [dtsciences.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | BCLXL PROTAC degrader DT2216 targets secondary plasma cell leukemia addicted to BCLXL for survival [frontiersin.org]
- 10. DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 15. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 16. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. First in human phase 1 study of DT2216, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. First in human phase 1 study of DT2216, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Anticancer Agent 216 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Anticancer agent 216," a novel camptothecin-based topoisomerase I inhibitor, against other established anticancer agents. It focuses on biomarkers for predicting sensitivity and includes detailed experimental protocols and data presented for easy comparison.
Introduction to this compound
"this compound" is a potent camptothecin (B557342) compound that has demonstrated significant cytotoxic effects in breast cancer cell lines.[1][2] Like other camptothecins, its primary mechanism of action is the inhibition of topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, "this compound" leads to the accumulation of DNA single-strand breaks, which are then converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.
Comparative Efficacy in Breast Cancer Cell Lines
The in vitro efficacy of "this compound" has been evaluated in the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines. The following table compares its half-maximal inhibitory concentration (IC50) with that of other topoisomerase inhibitors and standard-of-care chemotherapeutic agents.
| Drug | Target | MCF-7 IC50 | MDA-MB-231 IC50 |
| This compound | Topoisomerase I | 9.6 nM [1][2] | 11.6 nM [1][2] |
| Topotecan (B1662842) | Topoisomerase I | 100 ng/mL (~218 nM)[3][4] | 160 ng/mL (~349 nM)[3] |
| Irinotecan (SN-38)* | Topoisomerase I | 14.1 µM[5] | 12.2 µM[5] |
| Etoposide | Topoisomerase II | ~150 µM (24h)[6] | ~200 µM (48h)[6] |
| Doxorubicin | Topoisomerase II | 8306 nM[7] | 6602 nM[7] |
| Olaparib | PARP | 10 µM[8] | 14 µM[8] |
Note: IC50 values for Irinotecan are often reported for its active metabolite, SN-38.
Biomarkers for Predicting Sensitivity to "this compound"
Several biomarkers have been identified that may predict tumor sensitivity to topoisomerase I inhibitors like "this compound." Validating these biomarkers is a critical step in patient stratification and personalized medicine.
Key Putative Biomarkers
-
Topoisomerase I (Top1) Expression: Higher levels of Top1 protein in tumor cells are generally associated with increased sensitivity to camptothecins, as the drug's target is more abundant.
-
Tyrosyl-DNA Phosphodiesterase 1 (TDP1): This enzyme is involved in the repair of topoisomerase I-mediated DNA damage. High TDP1 activity can lead to resistance by repairing the drug-induced lesions.
-
DNA Damage Response (DDR) Pathway Status: Deficiencies in DNA repair pathways, such as Mismatch Repair (MMR) or those involving PARP, ERCC1, and XPF, can sensitize cells to topoisomerase I inhibitors.
-
γ-H2AX Foci Formation: The phosphorylation of histone H2AX (γ-H2AX) is an early marker of DNA double-strand breaks. Increased γ-H2AX foci formation following treatment can serve as a pharmacodynamic biomarker of drug activity.[4][9]
Experimental Protocols for Biomarker Validation
Measurement of Topoisomerase I (Top1) Protein Levels
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Preparation of Cell Lysates:
-
Culture cells to 70-80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysate using a Bradford assay.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a Top1 capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Add diluted cell lysates and a standard curve of recombinant Top1 protein to the wells and incubate for 2 hours.
-
Wash the plate and add a biotinylated Top1 detection antibody for 1 hour.
-
Wash and add streptavidin-HRP conjugate for 30 minutes.
-
Wash and add a chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the Top1 concentration in the samples based on the standard curve.[10][11]
-
Assessment of TDP1 Activity
Method: Gel-Based or Biosensor Assay
-
Preparation of Whole Cell Extracts:
-
Harvest cells and prepare whole-cell extracts using a lysis reagent.[12]
-
Determine the protein concentration of the extracts.
-
-
Gel-Based Assay:
-
Use a 5'-fluorescently labeled DNA substrate containing a 3'-phosphotyrosine modification.[13]
-
Incubate the substrate with the cell extract.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the cleaved fluorescent product using a gel imager. The amount of product corresponds to TDP1 activity.[13]
-
-
Biosensor Assay:
-
Utilize a TDP1 biosensor, which is a DNA probe with a fluorophore and a quencher.
-
In the presence of TDP1 activity, the probe is cleaved, leading to an increase in fluorescence.
-
Measure the fluorescence intensity over time using a plate reader.[14]
-
Quantification of γ-H2AX Foci Formation
Method: Immunofluorescence Microscopy
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with "this compound" or control for the desired time.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
Visualizing Key Pathways and Workflows
Caption: Signaling pathway of "this compound".
Caption: Experimental workflow for biomarker validation.
Caption: Biomarker status and drug sensitivity relationship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effect of quercetin on topotecan cytotoxicity in MCF-7 and MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.eur.nl [pure.eur.nl]
- 10. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: Osimertinib Outperforms Standard-of-Care EGFR Inhibitors in NSCLC Models
For Immediate Release
In a comprehensive preclinical comparison, the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib (B560133), demonstrates superior efficacy in inhibiting tumor growth compared to standard-of-care first-generation agents, Gefitinib and Erlotinib, in non-small cell lung cancer (NSCLC) models. This guide provides a detailed analysis of the available preclinical data, offering researchers, scientists, and drug development professionals a thorough comparison of these targeted therapies.
Osimertinib, a potent and irreversible EGFR tyrosine kinase inhibitor (TKI), is designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly develops in patients treated with first-generation EGFR TKIs.[1][2] Gefitinib and Erlotinib, the first-generation standard-of-care EGFR TKIs, are effective against sensitizing EGFR mutations but are largely ineffective against the T790M resistance mutation.[1][2]
In Vitro Efficacy: Potency Against Resistance Mutations
In vitro studies consistently highlight Osimertinib's significant advantage in targeting the T790M resistance mutation. In NSCLC cell lines harboring this mutation (H1975: L858R/T790M), Osimertinib demonstrates potent inhibition of cell proliferation, whereas Erlotinib is largely inactive.[3] Both Osimertinib and the first-generation inhibitors show comparable potency against cell lines with only sensitizing EGFR mutations (e.g., PC-9: exon 19 deletion).[3]
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Erlotinib IC50 (nM) | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 15.9[3] | 5.6[3] | ~10-15 |
| H3255 | L858R | 8.6[3] | 18.7[3] | Not Available |
| H1975 | L858R, T790M | 6.7[3] | >10,000[3] | > 5000 |
| A549 | EGFR Wild-Type | 7,130[3] | >10,000[3] | >10 |
Table 1: Comparative IC50 values of Osimertinib, Erlotinib, and Gefitinib on the proliferation of various NSCLC cell lines. Data is compiled from publicly available preclinical studies, and actual values may vary between experiments.
In Vivo Antitumor Activity: Superior Tumor Regression
Preclinical xenograft models of NSCLC further substantiate the superior in vivo efficacy of Osimertinib. In mice bearing tumors derived from the H1975 cell line (EGFR L858R/T790M), daily oral administration of Osimertinib at doses of 1, 5, and 25 mg/kg resulted in significant, dose-dependent tumor regression.[4] In contrast, first-generation EGFR inhibitors have been shown to be ineffective in this resistant model.
In a head-to-head comparison using an orthotopic NSCLC model with PC9 cells (EGFR exon 19 deletion), Osimertinib at 5 mg/kg demonstrated more potent tumor growth inhibition than Erlotinib at 50 mg/kg.[5] Similarly, in a PC-9 subcutaneous xenograft model, chronic daily oral dosing of 5 mg/kg Osimertinib led to more profound tumor shrinkage compared to 6.25 mg/kg Gefitinib.[4] Importantly, Osimertinib has also shown greater penetration of the blood-brain barrier compared to first-generation TKIs, suggesting potential for improved efficacy against brain metastases.[6]
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Animal Body Weight Change |
| PC-9 (Exon 19 del) | Osimertinib | 5 mg/kg/day | Significant tumor regression[4] | Generally well-tolerated[7] |
| Gefitinib | 6.25 mg/kg/day | Less tumor regression than Osimertinib[4] | Not specified in comparative study | |
| H1975 (L858R/T790M) | Osimertinib | 5 mg/kg/day | Significant tumor regression[4] | Generally well-tolerated[7] |
| Erlotinib | 50 mg/kg/day | No significant tumor inhibition[5] | Not specified in comparative study | |
| A549 (WT) | Osimertinib | 5 mg/kg/day | Minimal effect[5] | Not specified in comparative study |
| Erlotinib | 50 mg/kg/day | Minimal effect[5] | Not specified in comparative study |
Table 2: Summary of in vivo efficacy of Osimertinib versus Gefitinib and Erlotinib in NSCLC xenograft models. Data is synthesized from multiple preclinical studies.
Experimental Protocols
In Vitro Cell Proliferation (MTT Assay)
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with serial dilutions of Osimertinib, Gefitinib, or Erlotinib for 72 hours.[1]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[6][8]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[1]
In Vitro EGFR Phosphorylation (Western Blot)
-
Cell Treatment: NSCLC cells are treated with the respective EGFR inhibitors for a specified time (e.g., 2 hours).
-
Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[9]
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with HRP-conjugated secondary antibodies.[9][10]
-
Detection: The protein bands are visualized using an ECL detection system.[9]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human NSCLC cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).[11][12]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[12]
-
Drug Administration: Osimertinib, Gefitinib, or Erlotinib are administered orally, once daily, at the specified doses. The vehicle control group receives the corresponding solvent.[4][5]
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers, calculated with the formula: Volume = (width)² x length/2.[11][12]
-
Toxicity Monitoring: Animal body weight is monitored as an indicator of systemic toxicity.[7]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.
Visualizing the Mechanism and Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical activity of the mutant-selective EGFR inhibitor AZD9291 in patients with EGFR inhibitor—resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intercalated Erlotinib-Docetaxel Dosing Schedules Designed to Achieve Pharmacodynamic Separation: Results of a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Osimertinib as first-line therapy in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Anticancer Agent 216 Activity in Different Laboratory Settings: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro activity of "Anticancer agent 216," a novel paclitaxel-camptothecin conjugate, with established anticancer agents. The data presented is a synthesized representation from multiple hypothetical independent studies to illustrate a cross-laboratory validation scenario. Detailed experimental protocols and visual representations of the agent's mechanism and experimental workflow are included to support researchers in the field of oncology drug development.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other standard chemotherapeutic agents across a panel of human cancer cell lines. These hypothetical data points represent findings from three independent laboratories to simulate a cross-validation study. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Paclitaxel IC50 (µM) | Camptothecin IC50 (µM) | Doxorubicin IC50 (µM) |
| Lab A | |||||
| MCF-7 | Breast Adenocarcinoma | 0.45 | 0.98 | 1.52 | 0.85 |
| HCT-116 | Colon Carcinoma | 0.38 | 0.85 | 1.25 | 0.72 |
| A549 | Lung Carcinoma | 0.62 | 1.10 | 1.80 | 1.05 |
| Lab B | |||||
| MCF-7 | Breast Adenocarcinoma | 0.49 | 1.05 | 1.48 | 0.90 |
| HCT-116 | Colon Carcinoma | 0.41 | 0.90 | 1.30 | 0.78 |
| A549 | Lung Carcinoma | 0.65 | 1.15 | 1.88 | 1.10 |
| Lab C | |||||
| MCF-7 | Breast Adenocarcinoma | 0.42 | 0.95 | 1.55 | 0.88 |
| HCT-116 | Colon Carcinoma | 0.35 | 0.88 | 1.28 | 0.75 |
| A549 | Lung Carcinoma | 0.59 | 1.08 | 1.82 | 1.00 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a cross-laboratory comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices for the evaluation of anticancer agents.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Anticancer agents (this compound, Paclitaxel, Camptothecin, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the anticancer agents in complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of an anticancer agent's efficacy in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., HCT-116)
-
Matrigel
-
Test compound (e.g., this compound)
-
Vehicle for compound administration
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups. Administer the test compound or vehicle according to the planned dosing schedule (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of this compound, which involves the inhibition of both microtubule function and DNA replication.
Caption: Dual mechanism of this compound.
Experimental Workflow for Cross-Validation
This diagram outlines a general workflow for the cross-validation of an anticancer agent's activity across different laboratories.
Caption: Cross-validation experimental workflow.
Safety Operating Guide
Essential Safety Protocols for Handling Potent Anticancer Agents
Disclaimer: "Anticancer agent 216" is a placeholder identifier. The following guidance is based on established best practices for handling highly potent, cytotoxic compounds in a research setting.[1] Researchers must always consult the specific Safety Data Sheet (SDS) for any compound and adhere strictly to their institution's safety protocols.[1]
The handling of potent anticancer agents necessitates stringent safety measures to protect laboratory personnel from exposure to substances that are often cytotoxic, mutagenic, and carcinogenic.[1] A comprehensive safety strategy involves a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).[2]
Personal Protective Equipment (PPE)
The selection and proper use of PPE is a primary defense against exposure.[2] All PPE should be donned before entering the designated handling area and removed in a manner that prevents cross-contamination before exiting.[2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Standard / Rationale |
|---|---|---|
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved.[1] | Must be ASTM D6978 certified. Double-gloving allows for the safe removal of the outer glove if contaminated.[1][2] |
| Gown | Disposable, solid-front, back-closing gown made of low-permeability, polyethylene-coated fabric.[1][2] | Protects clothing and skin from contamination. Long sleeves with tight-fitting cuffs are required.[2] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator (e.g., PAPR). | Mandatory when handling powders, creating aerosols, or cleaning spills. Fit-testing is required.[2] |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[2] | A full-face shield should be worn over safety glasses when there is a significant risk of splashes.[1] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated work area.[1] |
Operational Plan: Compound Handling and Preparation
All manipulations of potent anticancer agents, including weighing, reconstitution, and aliquoting, must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the user and the environment.[2]
Step-by-Step Handling Protocol:
-
Area Preparation: Before beginning work, decontaminate the interior surfaces of the BSC. Cover the work surface with a disposable, plastic-backed absorbent pad, which must be discarded as hazardous waste after use.[2]
-
Assemble Supplies: Gather all necessary materials (e.g., vials, diluents, syringes) and place them inside the BSC. Ensure a designated chemotherapy waste container is within immediate reach inside the cabinet.[2]
-
Drug Reconstitution: Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.[2] Whenever possible, employ a closed-system drug-transfer device (CSTD) to minimize the generation of aerosols.[2]
-
Post-Procedure Decontamination: After manipulations are complete, wipe all containers and equipment with an appropriate deactivating agent before removing them from the BSC.
-
PPE Removal: Doff PPE in the following order, discarding each item into a designated hazardous waste container: outer gloves, gown, face shield/goggles, respirator, shoe covers, inner gloves.
Disposal Plan
Proper segregation and disposal of all contaminated materials are critical to prevent environmental contamination and exposure to support personnel.[3] Waste is typically categorized as either "trace" or "bulk" chemotherapy waste.
Table 2: Waste Segregation and Disposal Plan
| Waste Category | Description | Disposal Container |
|---|---|---|
| Trace Chemotherapy Waste | Items contaminated with less than 3% of the original drug volume ("RCRA empty"), such as empty vials, IV bags, tubing, gloves, gowns, and wipes.[4] | Yellow sharps containers (for sharps) or Yellow waste bins.[5] Must be incinerated.[5] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug, including partially full vials, syringes, and materials used to clean up a significant spill.[4] | Black RCRA hazardous waste containers.[4][6] |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with any amount of the anticancer agent. | Yellow chemotherapy-grade, puncture-resistant sharps containers.[5] |
All waste containers must be sealed when three-quarters full, properly labeled as hazardous, and collected by trained environmental health and safety (EHS) personnel for disposal according to federal and institutional regulations.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
